An In-depth Technical Guide to 3-(Trifluoromethoxy)phenylcyclopentylamine: A Prospective Analysis
An In-depth Technical Guide to 3-(Trifluoromethoxy)phenylcyclopentylamine: A Prospective Analysis
Disclaimer: The compound 3-(Trifluoromethoxy)phenylcyclopentylamine is a novel chemical entity with limited to no direct representation in current scientific literature. This guide has been meticulously compiled by synthesizing data from structurally analogous compounds and established principles of medicinal chemistry. All properties, protocols, and mechanisms described herein are prospective and require empirical validation.
Introduction: Deconstructing a Novel Molecule
In the landscape of drug discovery, the strategic combination of well-understood pharmacophores can lead to the generation of novel molecular entities with significant therapeutic potential. 3-(Trifluoromethoxy)phenylcyclopentylamine represents such a compound, integrating three key structural motifs: a cyclopentylamine ring, a phenyl linker, and a 3-position trifluoromethoxy group. While this specific combination is not extensively documented, an analysis of its constituent parts provides a strong foundation for predicting its chemical behavior and potential biological activity.
The trifluoromethoxy (-OCF3) group is a powerful tool in modern medicinal chemistry. It is prized for its ability to significantly enhance a molecule's lipophilicity, which can improve its ability to cross the blood-brain barrier—a critical factor for drugs targeting the central nervous system (CNS).[1][2] Furthermore, the carbon-fluorine bonds in the -OCF3 group are exceptionally strong, rendering it highly resistant to metabolic breakdown and thus potentially increasing the drug's half-life and bioavailability.[1][2]
The phenyl-cycloalkyl-amine scaffold is a recurring theme in neuropharmacology. For instance, arylcyclohexylamine derivatives, such as ketamine and phencyclidine (PCP), are well-known for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists.[3] Smaller cycloalkane rings, as seen in trans-2-phenylcyclopropylamine (Tranylcypromine), are potent monoamine oxidase (MAO) inhibitors used clinically as antidepressants.[4] The cyclopentyl ring in the target molecule offers a unique conformational profile that distinguishes it from these analogs, suggesting a potentially novel interaction with CNS targets. This guide provides a comprehensive, albeit predictive, exploration of this promising compound for researchers in drug development.
Physicochemical Properties (Predicted)
The fundamental physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile. Based on its structure (C12H14F3NO), the following properties are predicted.
| Property | Predicted Value / Information | Data Source / Rationale |
| Molecular Formula | C12H14F3NO | Calculated |
| Molecular Weight | 245.24 g/mol | Calculated |
| IUPAC Name | 1-(3-(Trifluoromethoxy)phenyl)cyclopentan-1-amine | Standard Nomenclature |
| CAS Number | Not Assigned | Novel Compound |
| Appearance | Colorless to pale yellow oil or low-melting solid | Inferred from similar amines |
| Predicted XlogP | ~3.0 - 3.5 | Estimated based on analogs like Cyclopropyl[3-(trifluoromethoxy)phenyl]methanamine[5] and the high lipophilicity of the -OCF3 group.[1] |
| Predicted pKa (Basic) | ~9.5 - 10.5 | Inferred from related primary cycloalkylamines. |
| Chirality | The C1 carbon of the cyclopentyl ring is a stereocenter. The compound exists as a racemic mixture of (R) and (S) enantiomers unless resolved. | Structural Analysis |
Proposed Synthetic Pathway: Reductive Amination
The synthesis of 3-(Trifluoromethoxy)phenylcyclopentylamine can be plausibly achieved through a standard reductive amination protocol. This common and robust method involves the reaction of a ketone precursor with an amine source in the presence of a reducing agent.
Experimental Protocol: Synthesis via Reductive Amination
Objective: To synthesize 1-(3-(Trifluoromethoxy)phenyl)cyclopentan-1-amine from its corresponding ketone.
Materials:
-
1-(3-(Trifluoromethoxy)phenyl)cyclopentan-1-one (precursor)
-
Ammonium acetate or Ammonia in methanol
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Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB)
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Methanol (MeOH)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO3)
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Brine
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Anhydrous magnesium sulfate (MgSO4)
Step-by-Step Methodology:
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Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-(3-(trifluoromethoxy)phenyl)cyclopentan-1-one (1.0 eq) in methanol.
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Amine Source Addition: Add ammonium acetate (10 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: NaBH3CN is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup: Quench the reaction by the slow addition of water. Reduce the volume of methanol using a rotary evaporator. Add dichloromethane and saturated aqueous NaHCO3. Separate the organic layer.
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Extraction: Extract the aqueous layer twice more with dichloromethane.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired amine.
Visualization: Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target amine.
Hypothesized Pharmacological Profile
The structural architecture of 3-(Trifluoromethoxy)phenylcyclopentylamine suggests a strong potential for activity within the central nervous system.
Primary Hypothesized Mechanism: Monoamine System Modulation
Drawing parallels from structurally related molecules, a primary hypothesis is that this compound modulates the levels of monoamine neurotransmitters (dopamine, norepinephrine, serotonin) in the synaptic cleft. This could occur through one of two primary mechanisms:
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Inhibition of Monoamine Reuptake Transporters: The compound may act as an inhibitor of the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT). By blocking these transporters, it would increase the synaptic concentration and duration of action of these neurotransmitters.
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Inhibition of Monoamine Oxidase (MAO): The phenyl-cycloalkyl-amine scaffold is a known pharmacophore for MAO inhibitors.[4] Inhibition of MAO-A or MAO-B would prevent the breakdown of monoamine neurotransmitters, leading to increased levels.
Causality: The lipophilic nature imparted by the trifluoromethoxy group and cyclopentyl ring would facilitate entry into the CNS. The primary amine and the overall shape of the molecule are consistent with ligands that bind to the active sites of monoamine transporters or MAO enzymes.
Secondary Hypothesized Mechanism: NMDA Receptor Antagonism
The aryl-cycloalkyl-amine motif is the defining feature of dissociative anesthetics like ketamine, which act as non-competitive antagonists at the NMDA receptor.[3] It is plausible that 3-(Trifluoromethoxy)phenylcyclopentylamine could bind to the phencyclidine site within the NMDA receptor ion channel, blocking ion flux and inhibiting glutamate signaling.
Visualization: Potential Synaptic Action
Caption: Hypothesized modulation of monoamine signaling.
Analytical Methodologies
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Protocol: Identity and Purity Confirmation by LC-MS
Objective: To confirm the molecular weight and assess the purity of the synthesized amine.
Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol. Dilute to a final concentration of 1-10 µg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). Causality Note: The primary amine is readily protonated in the acidic mobile phase, making ESI+ the ideal mode for detection.
-
Scan Range: 50-500 m/z.
-
Data Analysis: Look for the protonated molecular ion [M+H]+ at m/z 246.2. Purity is assessed by the relative area of the main peak in the chromatogram. High-resolution mass spectrometry can confirm the elemental composition.[6]
-
Protocol: Structural Elucidation by NMR Spectroscopy
Objective: To confirm the covalent structure of the compound.
Instrumentation: 400 MHz (or higher) Nuclear Magnetic Resonance Spectrometer.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).
-
¹H NMR: Acquire a proton NMR spectrum. Expected signals would include multiplets in the aromatic region (~7.0-7.5 ppm) corresponding to the substituted phenyl ring, and multiplets in the aliphatic region (~1.5-3.0 ppm) for the cyclopentyl protons.
-
¹³C NMR: Acquire a carbon NMR spectrum. Expect signals for the aromatic carbons (one bearing the -OCF3 group, one bearing the cyclopentyl group, and four C-H carbons), the quaternary carbon of the cyclopentyl ring attached to the amine and phenyl groups, and the remaining aliphatic carbons of the cyclopentyl ring. The CF3 carbon of the trifluoromethoxy group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: Acquire a fluorine NMR spectrum to confirm the presence of the -OCF3 group, which should appear as a singlet.
Visualization: Analytical Workflow
Caption: Workflow for analytical validation of the final compound.
Safety and Handling
While no specific safety data exists for this compound, a conservative approach based on structurally related amines is required.[7][8][9]
-
GHS Hazard Statements (Predicted):
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
-
-
Handling and Storage:
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor immediately.[8]
-
Future Directions
This document lays the theoretical groundwork for 3-(Trifluoromethoxy)phenylcyclopentylamine. The critical next steps for any research program involving this molecule would be:
-
Empirical Synthesis and Characterization: Execute the proposed synthesis and rigorously confirm the compound's structure and purity using the analytical methods outlined.
-
Enantiomeric Resolution: Separate the (R) and (S) enantiomers, as biological activity is likely to be stereospecific.
-
In Vitro Pharmacological Profiling: Screen the compound against a panel of CNS targets, including monoamine transporters (DAT, NET, SERT), MAO-A and MAO-B enzymes, and the NMDA receptor to validate the hypothesized mechanisms of action.
-
ADME/Tox Studies: Conduct preliminary in vitro studies to assess metabolic stability, cell permeability (e.g., Caco-2 assay), and cytotoxicity.
-
In Vivo Evaluation: If in vitro results are promising, proceed to animal models to assess pharmacokinetic properties, CNS penetration, and efficacy in relevant behavioral paradigms (e.g., models of depression or neurological disorders).
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